Butyl vinyl ether Butyl vinyl ether Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals.
Brand Name: Vulcanchem
CAS No.: 111-34-2
VCID: VC20879686
InChI: InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3
SMILES: CCCCOC=C
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol

Butyl vinyl ether

CAS No.: 111-34-2

Cat. No.: VC20879686

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Butyl vinyl ether - 111-34-2

Specification

CAS No. 111-34-2
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name 1-ethenoxybutane
Standard InChI InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3
Standard InChI Key UZKWTJUDCOPSNM-UHFFFAOYSA-N
SMILES CCCCOC=C
Canonical SMILES CCCCOC=C
Boiling Point 94.0 °C
94 °C
Colorform Liquid
Flash Point 15 °F (NFPA, 2010)
-9 °C (Open cup)
Melting Point -92.0 °C
-92 °C

Introduction

Chemical Identity and Properties

Physical and Chemical Properties

Butyl vinyl ether presents as a colorless, transparent, and extremely flammable liquid with lachrymatory properties that can irritate the respiratory system. Its physical and chemical characteristics are summarized in the following comprehensive table:

PropertyValue
CAS Number111-34-2
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol
Physical StateColorless to light yellow clear liquid
Melting Point-92°C
Boiling Point93°C
Flash Point-9°C
Specific Gravity (20/20)0.78
Refractive Index1.40
Maximum Absorption Wavelength414 nm (in ethanol)
Water Solubility0.10% by weight at 20°C
Solubility of Water in Butyl vinyl ether0.09% by weight at 20°C

The compound exhibits miscibility with various organic solvents including benzene, diethyl ether, hexane, carbon tetrachloride, alcohol, and acetone, which significantly enhances its versatility in different chemical processes and formulations . This solubility profile makes it particularly valuable for applications requiring homogeneous reaction conditions in organic media.

Alternative Names and Nomenclature

Butyl vinyl ether is recognized under several alternative names in scientific literature and industrial contexts, reflecting its widespread use across various sectors:

  • n-Butyl vinyl ether

  • Butoxyethene

  • Vinyl butyl ether

  • Vinyl n-butyl ether

  • Butoxyethylene

  • Ethenyl n-butyl ether

  • 1-butoxyethylene

  • 1-(Ethenyloxy)butane

This variety of nomenclature stems from different naming conventions and the compound's historical development across multiple industries and applications.

Synthesis Methods

Industrial Production Processes

The primary industrial method for producing butyl vinyl ether involves the vinylation of n-butanol with acetylene in the presence of a catalyst. This process typically follows these sequential steps:

  • Potassium hydroxide reacts with n-butanol to form an alkoxide

  • The alkoxide then reacts with acetylene to obtain potassium-substituted butyl vinyl ether

  • This intermediate reacts with additional n-butanol to generate butyl vinyl ether while regenerating the alkoxide

  • The regenerated alkoxide continues to react with acetylene, perpetuating the cycle

An advanced synthesis approach utilizes a superbase catalyst system comprising CsF–NaOH–DMSO. This method allows for the preparation of butyl vinyl ether from acetylene and n-butanol at 100°C under atmospheric pressure. After a reaction period of 3.5 hours, this process achieves a conversion of n-butanol reaching 99%, with a selectivity to isobutyl vinyl ether of 79% . These high yields and selectivity make this method particularly attractive for industrial-scale production.

Laboratory Synthesis

Alternative laboratory methods for synthesizing butyl vinyl ether include the reaction of acetaldehyde di-n-butyl acetal with neononanoic acid. In one documented procedure, 250 g of neononanoic acid was combined with 340 g of acetaldehyde di-n-butyl acetal at an elevated temperature of 210°C. This synthesis pathway resulted in a conversion of 83% and a yield of n-butyl vinyl ether (based on acetal reacted) of 70% by weight . This approach provides an alternative synthesis route that may be beneficial in specific research or small-scale production scenarios.

Chemical Reactivity

Addition Reactions

The carbon–carbon double bond in butyl vinyl ether demonstrates significant chemical reactivity, primarily due to the influence of the adjacent alkoxy group. This enhanced reactivity enables the compound to undergo various addition reactions with multiple types of substances, forming diverse derivatives that find applications in numerous chemical processes . The electron-donating nature of the alkoxy group creates an electron-rich double bond that readily participates in electrophilic addition reactions, making it a valuable synthetic building block.

Hydrolysis and Stability

Butyl vinyl ether exhibits notable stability in alkaline environments but readily hydrolyzes under acidic conditions to form n-butanol and acetaldehyde . This pH-dependent reactivity profile significantly impacts the compound's handling requirements and potential applications.

Additionally, like other ethers, butyl vinyl ether tends to form unstable peroxides when exposed to oxygen over time . These peroxide formations can pose safety hazards, necessitating appropriate stabilization during storage and handling. To mitigate this risk, commercial butyl vinyl ether is typically stabilized with compounds such as trihexylamine or potassium hydroxide (0.01%) .

Applications and Uses

Polymer Industry

Butyl vinyl ether serves as a crucial monomer for both homopolymerization and copolymerization processes, producing polyvinyl ethers with wide-ranging applications. The homopolymer of n-butyl vinyl ether (poly(n-butyl vinyl ether)) is an oil-soluble chain polymer utilized as:

  • A modifier of synthetic resin materials to improve aging resistance, gloss retention, wear resistance, and antifouling properties

  • A plasticizer in various formulations

  • An ink additive for improved performance

  • A viscosity index improver for lubricating oils

In the lubricant industry, poly(n-butyl vinyl ether) is recognized for enhancing the viscosity-temperature performance of oils, improving low-temperature startability and pumpability while reducing oil consumption and engine wear. These benefits make it particularly valuable for internal combustion engine oils, hydraulic fluids, automatic transmission fluids, and gear oils . The global market for poly(n-butyl vinyl ether) continues to expand, with production exceeding 2 million metric tons annually, primarily concentrated in East Asia, particularly China .

Coatings and Adhesives

Butyl vinyl ether and its polymers play significant roles in the coatings and adhesives industries, where they contribute multiple performance benefits:

  • Function as reactive diluents in UV-curing systems

  • Enhance coating flexibility, adhesion, and water resistance

  • Improve adhesive formulation performance characteristics

  • Support advanced manufacturing techniques through specialized poly(n-butyl vinyl ether) adhesives for direct ink writing (DIW) 3D printing

Pharmaceutical Applications

In pharmaceutical research and manufacturing, butyl vinyl ether serves several important functions that contribute to drug development and production:

  • Acts as a reagent in organic chemical reactions for pharmaceutical synthesis

  • Supports the synthesis of strong inhibitors for phosphodiesterase type 5 (PDE5)

  • Contributes to cancer therapy development through specialized chemical pathways

These pharmaceutical applications highlight the compound's versatility beyond traditional polymer applications, demonstrating its value in creating complex therapeutic compounds.

Other Industrial Uses

Additional applications of butyl vinyl ether extend to various specialized sectors:

  • Production of poly(vinyl ether) plastics for the optical industry, particularly in manufacturing high-quality lenses for eyeglasses, cameras, and telescopes

  • Functioning as a cross-linking monomer in various polymer systems

  • Serving as a component in hybrid radiation curing processes

These diverse applications showcase the compound's versatility and importance across multiple industrial sectors, from consumer products to specialized technical applications.

Market Analysis and Trends

Current Market Size and Value

The global butyl vinyl ether market demonstrates substantial economic significance in the specialty chemicals sector:

  • Market valuation of USD 268.43 million in 2023

This valuation reflects the compound's important role in various industrial applications and its contribution to numerous value-added products.

Growth Projections

Market analysts project continued robust growth for the butyl vinyl ether industry:

  • Anticipated compound annual growth rate (CAGR) of 5.80% from 2024 to 2030

This growth trajectory is attributed to expanding applications across various industries and increasing demand for high-performance materials in emerging economies. The development of sustainable and eco-friendly butyl vinyl ether formulations is further accelerating market growth as industries increasingly prioritize environmental considerations.

Industry Applications and Demand

  • Expanding construction industry, driving demand for coatings and adhesives

  • Growth in the automotive sector, particularly for plasticizers and coatings

  • Burgeoning electronics industry leveraging the compound's properties

  • Rising demand for eco-friendly and sustainable materials

Research Developments

Recent Studies on Polymerization

Current research on butyl vinyl ether focuses significantly on advanced polymerization techniques and copolymer development with promising results:

The study of zirconocene-mediated cationic copolymerization of n-butyl vinyl ether with 2-phthalimidylethyl vinyl ether represents an important advancement in polymer chemistry. This research has yielded valuable insights into monomer reactivity ratios and the thermal properties of the resulting copolymers . Additionally, researchers have explored the basic hydrolysis of PEVE-based copolymers to create copolymers of butyl vinyl ether and 2-amino-ethyl vinyl ether (AEVE).

Thermal analysis of these novel copolymers using differential scanning calorimetry (DSC) has enabled the determination of glass transition temperatures and their correlation with theoretical models. Furthermore, investigations into thermal stability utilizing thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) at various heating rates have contributed to a deeper understanding of the degradation kinetics of these materials . These analytical approaches provide critical insights for developing materials with tailored thermal properties for specific applications.

Novel Applications

Emerging applications and innovation trends for butyl vinyl ether include several promising directions:

  • Development of bio-based alternatives to meet sustainability goals

  • Exploration of applications in 3D printing technologies

  • Research into biodegradable materials incorporating butyl vinyl ether polymers

  • Customization of poly(n-butyl vinyl ether) for specialized applications, creating opportunities for higher-margin products

  • Development of lower volatile organic compound (VOC) formulations to comply with stricter environmental regulations

These research directions reflect the ongoing evolution of butyl vinyl ether applications to address contemporary challenges in materials science and environmental sustainability.

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